An In-depth Technical Guide to the Chemical Properties and Structure of 2,4-Dimethylpyrimidine
An In-depth Technical Guide to the Chemical Properties and Structure of 2,4-Dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylpyrimidine is a heterocyclic aromatic organic compound belonging to the pyrimidine family. The pyrimidine core is a fundamental building block in numerous biologically significant molecules, including nucleobases such as cytosine, thymine, and uracil, which are essential components of nucleic acids. The strategic placement of two methyl groups on this core at positions 2 and 4 imparts specific chemical properties that make 2,4-dimethylpyrimidine a valuable intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its structural features and reactivity are of considerable interest to researchers in medicinal chemistry and drug development for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characterization of 2,4-dimethylpyrimidine.
Chemical Structure
The chemical structure of 2,4-dimethylpyrimidine is characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with methyl groups substituted at the 2 and 4 positions.
Caption: 2D structure of 2,4-Dimethylpyrimidine.
Physicochemical Properties
A summary of the key physicochemical properties of 2,4-dimethylpyrimidine is provided in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈N₂ | [1] |
| Molecular Weight | 108.14 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Melting Point | -2 °C | [3] |
| Boiling Point | 151.2 °C at 760 mmHg | [2] |
| Density | 0.997 g/cm³ (calculated) | [4] |
| Refractive Index | 1.4880 | [3] |
| pKa | 2.38 ± 0.20 (Predicted) | [3] |
| Storage Temperature | 2-8°C | [2][3] |
Table 1: Physicochemical Properties of 2,4-Dimethylpyrimidine.
Structural and Identification Data
For unambiguous identification and use in computational chemistry, the following structural identifiers are provided.
| Identifier | Value | Reference(s) |
| CAS Number | 14331-54-5 | [1] |
| IUPAC Name | 2,4-dimethylpyrimidine | [5] |
| SMILES | CC1=NC(=NC=C1)C | [5] |
| InChI | InChI=1S/C6H8N2/c1-5-3-4-7-6(2)8-5/h3-4H,1-2H3 | [5] |
| InChIKey | PMCOWOCKUQWYRL-UHFFFAOYSA-N | [1] |
Table 2: Structural and Identification Data for 2,4-Dimethylpyrimidine.
Synthesis of 2,4-Dimethylpyrimidine
The synthesis of 2,4-dimethylpyrimidine can be achieved through various methods, with the Pinner synthesis being a classical and widely applicable route.[6][7][8] This method involves the condensation of a β-dicarbonyl compound with an amidine. For 2,4-dimethylpyrimidine, acetylacetone serves as the β-dicarbonyl component and acetamidine is the amidine.
Representative Experimental Protocol: Pinner Synthesis
Caption: Pinner synthesis of 2,4-Dimethylpyrimidine.
Materials:
-
Acetylacetone
-
Acetamidine hydrochloride
-
Sodium ethoxide
-
Ethanol (absolute)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Acetamidine hydrochloride is added to the sodium ethoxide solution and stirred to form the free base, acetamidine. Sodium chloride precipitates during this step.
-
The mixture is cooled in an ice bath, and acetylacetone is added dropwise with continuous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated sodium chloride is removed by filtration.
-
The ethanol is removed from the filtrate under reduced pressure.
-
The resulting residue is taken up in diethyl ether and washed with water to remove any remaining inorganic salts and unreacted starting materials.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude 2,4-dimethylpyrimidine.
-
The crude product can be purified by fractional distillation under reduced pressure.
Spectral Data and Characterization
The structure and purity of 2,4-dimethylpyrimidine are confirmed through various spectroscopic techniques.
Mass Spectrometry
The electron ionization mass spectrum of 2,4-dimethylpyrimidine shows a prominent molecular ion peak (M⁺) at m/z = 108, corresponding to its molecular weight.[1] The fragmentation pattern provides further structural information.
¹H and ¹³C NMR Spectroscopy
The NMR spectra of 2,4-dimethylpyrimidine are characteristic of its symmetric structure. A general protocol for acquiring NMR spectra is as follows:
Experimental Protocol for NMR Spectroscopy:
-
A sample of 2,4-dimethylpyrimidine (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz).
Expected ¹H NMR Spectral Data (in CDCl₃):
-
A singlet for the two equivalent methyl groups at the 2- and 4-positions.
-
Two distinct signals for the aromatic protons at the 5- and 6-positions, likely appearing as doublets due to coupling with each other.
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
Signals corresponding to the two equivalent methyl carbons.
-
Signals for the carbon atoms of the pyrimidine ring. Due to the symmetry, fewer signals than the total number of carbons might be observed.
Infrared (IR) Spectroscopy
The IR spectrum of 2,4-dimethylpyrimidine displays characteristic absorption bands for the aromatic C-H and C=N stretching vibrations, as well as C-H bending vibrations of the methyl groups.
Experimental Protocol for IR Spectroscopy:
-
A thin film of liquid 2,4-dimethylpyrimidine is placed between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
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~3050 cm⁻¹: Aromatic C-H stretching
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching (from methyl groups)
-
~1600-1450 cm⁻¹: C=C and C=N ring stretching vibrations
-
~1450-1375 cm⁻¹: C-H bending of methyl groups
Reactivity and Chemical Behavior
The pyrimidine ring is electron-deficient, which influences the reactivity of 2,4-dimethylpyrimidine. The nitrogen atoms decrease the electron density in the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene. Conversely, it is more prone to nucleophilic attack.
The methyl groups at positions 2 and 4 are activated by the electron-withdrawing nature of the pyrimidine ring. The protons on these methyl groups are acidic and can be removed by a strong base to form a carbanion. This carbanion can then participate in various reactions, such as condensation with aldehydes and ketones.
Role in Drug Development and Research
Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11] 2,4-Dimethylpyrimidine serves as a key intermediate in the synthesis of more complex, biologically active molecules.[2] Its versatile reactivity allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the pyrimidine scaffold is a core component of many kinase inhibitors used in cancer therapy. While direct involvement of 2,4-dimethylpyrimidine in specific signaling pathways is not extensively documented, its derivatives are designed to target a wide range of enzymes and receptors.
Caption: Role of 2,4-dimethylpyrimidine in a drug development workflow.
Conclusion
2,4-Dimethylpyrimidine is a chemically significant molecule with well-defined structural and physicochemical properties. Its synthesis is readily achievable through established methods like the Pinner synthesis, and its structure can be unequivocally confirmed by modern spectroscopic techniques. The reactivity of the pyrimidine ring and its methyl substituents makes it a versatile building block for the synthesis of a wide array of more complex molecules. For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties and reactivity of 2,4-dimethylpyrimidine is essential for its effective utilization in the design and synthesis of novel therapeutic agents and other functional organic materials.
References
- 1. Pyrimidine, 2,4-dimethyl- [webbook.nist.gov]
- 2. 2,4-Dimethylpyrimidine [myskinrecipes.com]
- 3. Pyrimidine, 2,4-dimethyl- (6CI,7CI,8CI,9CI) CAS#: 14331-54-5 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. CID 142213109 | C12H16N4 | CID 142213109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. mdpi.com [mdpi.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
